molecular formula C24H19N3O5S B3689070 N-[4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

N-[4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3689070
M. Wt: 461.5 g/mol
InChI Key: HTCVIVLHKMNZDP-PKNBQFBNSA-N
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Description

N-[4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Properties

IUPAC Name

N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-30-20-14-16(25-24(33)27-22(28)11-9-17-6-4-12-31-17)8-10-18(20)26-23(29)21-13-15-5-2-3-7-19(15)32-21/h2-14H,1H3,(H,26,29)(H2,25,27,28,33)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCVIVLHKMNZDP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of furan derivatives with appropriate reagents under controlled conditions. For instance, the synthesis may involve the use of thionyl chloride (SOCl2) and 4-aminoacetophenone, followed by a Claisen–Schmidt condensation reaction using KOH solution as a catalyst in ethanol under ultrasonic irradiation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofurans .

Scientific Research Applications

N-[4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains . Additionally, its unique structure makes it a candidate for studying molecular interactions and pathways in drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to other similar compounds, N-[4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide stands out due to its unique structure and diverse range of applications. Similar compounds include other furan derivatives such as 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(2-methylphenyl)benzamide and N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

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